molecular formula C7H4ClNO2 B8615983 5-chlorofuro[2,3-c]pyridin-3(2H)-one

5-chlorofuro[2,3-c]pyridin-3(2H)-one

Cat. No. B8615983
M. Wt: 169.56 g/mol
InChI Key: JQTPBHMIUMGLMY-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

This compound was prepared using a method analogous to that of furo[2,3-c]pyridin-3(2H)-one (A.2.4.3), 5-chloro-3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester replacing 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1C2=CN=CC=C2C(=O)C1.C(OC([C:16]1[O:25][C:19]2=[CH:20][N:21]=[C:22]([Cl:24])[CH:23]=[C:18]2[C:17]=1[OH:26])=O)C>>[Cl:24][C:22]1[CH:23]=[C:18]2[C:17](=[O:26])[CH2:16][O:25][C:19]2=[CH:20][N:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(C=2C1=CN=CC2)=O
Step Two
Name
5-chloro-3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(C=2C(=CN=C(C2)Cl)O1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=CN1)OCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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